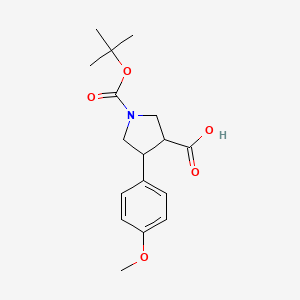

1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid

Description

Properties

IUPAC Name |

4-(4-methoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO5/c1-17(2,3)23-16(21)18-9-13(14(10-18)15(19)20)11-5-7-12(22-4)8-6-11/h5-8,13-14H,9-10H2,1-4H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISEHHCOIDMZBSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40395306 | |

| Record name | 1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851484-94-1 | |

| Record name | 1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization to Form Pyrrolidine Ring

The cyclization step is critical and can be performed by treating pent-2-enamide intermediates under controlled temperatures ranging from −30°C to reflux conditions in solvents such as methanol, ethanol, tetrahydrofuran, or dichloromethane.

Catalytic hydrogenation is often employed to reduce pyrrole intermediates to pyrrolidine derivatives. Catalysts include palladium on carbon, platinum(IV) oxide, or Raney nickel.

Reaction times typically exceed one hour to ensure complete cyclization and reduction.

Introduction of the Boc Protecting Group

The Boc group is introduced by reacting the free amine of the pyrrolidine intermediate with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) at low temperatures (0–25°C) to minimize side reactions and epimerization.

Solvents such as dichloromethane or tetrahydrofuran are preferred to maintain reaction control and purity.

Installation of the 4-Methoxyphenyl Group

The 4-methoxyphenyl substituent can be introduced via Suzuki coupling using aryl boronic acids and palladium catalysts or by employing aryl-substituted starting materials in the cyclization step.

Reaction conditions are optimized to preserve stereochemistry and maximize yield.

Purification and Characterization

Purification is typically achieved by column chromatography or recrystallization.

Analytical techniques such as chiral HPLC, NMR spectroscopy (notably signals for tert-butyl group at δ ~1.4 ppm and aromatic protons at δ ~6.8–7.3 ppm), and X-ray crystallography confirm stereochemistry and purity.

Process Parameters and Optimization

| Step | Conditions | Solvents | Catalysts/Reagents | Notes |

|---|---|---|---|---|

| Cyclization | −30°C to reflux, 1+ hour | Methanol, ethanol, THF, DCM | None or Pd/C for hydrogenation | Control temperature to avoid epimerization |

| Catalytic Hydrogenation | Room temp to reflux | Methanol, ethanol | Pd/C, PtO2, Raney Ni | Ensures reduction of pyrrole to pyrrolidine |

| Boc Protection | 0–25°C, 1–3 hours | DCM, THF | Boc-Cl, triethylamine | Add base slowly, maintain low temp |

| Aryl Substituent Introduction | Room temp to reflux, several hours | THF, toluene, dioxane | Pd(PPh3)4 or other Pd catalysts | Suzuki coupling preferred for aryl installation |

Research Findings and Notes

The trans stereochemistry of the pyrrolidine ring is favored under controlled cyclization and hydrogenation conditions, which is critical for biological activity.

Use of mild bases and low temperatures during Boc protection minimizes side reactions such as deprotection or epimerization.

Solvent choice impacts reaction rates and purity; chlorinated solvents like dichloromethane are common for Boc protection, while alcohols and ethers are preferred for hydrogenation.

Physical methods such as vortexing, ultrasound, or gentle heating aid in dissolving intermediates during formulation steps.

The compound’s solubility and formulation for in vivo studies often require preparation of DMSO master solutions followed by dilution with co-solvents like PEG300, Tween 80, or corn oil to achieve clear solutions suitable for administration.

Summary Table of Preparation Steps

| Preparation Stage | Key Reagents/Conditions | Purpose | Outcome |

|---|---|---|---|

| Pyrrolidine Ring Formation | Pent-2-enamide cyclization, catalytic hydrogenation | Build pyrrolidine core | Trans-1,3-substituted pyrrolidine |

| Boc Protection | Boc-Cl, triethylamine, DCM, 0–25°C | Protect amine nitrogen | Boc-protected pyrrolidine |

| 4-Methoxyphenyl Introduction | Suzuki coupling with 4-methoxyphenyl boronic acid, Pd catalyst | Install aryl substituent | 4-(4-methoxyphenyl) substitution |

| Purification | Column chromatography, recrystallization | Remove impurities | High purity compound |

Chemical Reactions Analysis

Types of Reactions: 1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or amine using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halogenating agents (e.g., bromine), nitrating agents (e.g., nitric acid)

Major Products Formed:

Oxidation: Ketones, aldehydes

Reduction: Alcohols, amines

Substitution: Halogenated, nitrated derivatives

Scientific Research Applications

Drug Development

This compound serves as a crucial building block in the synthesis of various pharmaceuticals. It is particularly notable for its role in the development of pyrrolidine derivatives that exhibit biological activity. Pyrrolidine compounds have been studied for their potential as analgesics, anti-inflammatory agents, and treatments for neurological disorders.

Case Study: Synthesis of Pyrrolidine Derivatives

A study demonstrated the synthesis of a series of pyrrolidine derivatives using 1-(tert-butoxycarbonyl)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid as a precursor. These derivatives exhibited promising activity against specific cancer cell lines, highlighting the compound's utility in developing anticancer agents .

Asymmetric Synthesis

The compound plays a vital role in asymmetric synthesis, particularly in the formation of chiral centers. Its tert-butoxycarbonyl (Boc) protecting group provides stability during reactions, facilitating selective transformations.

Data Table: Examples of Asymmetric Reactions

| Reaction Type | Description | Reference |

|---|---|---|

| Mannich Reaction | Used to synthesize β-amino carbonyl compounds | |

| Acylation | Facilitates the introduction of acyl groups | |

| Cross-Coupling | Employed in Suzuki and Heck reactions |

Polymer Chemistry

The compound has been explored for use in polymer chemistry as a monomer or additive. Its unique structure allows for the modification of polymer properties, enhancing thermal stability and mechanical strength.

Case Study: Polymer Modification

Research indicates that incorporating this compound into polycarbonate matrices improved impact resistance without compromising transparency .

Protein Degradation

Recent studies have identified this compound as a potential protein degrader building block, which can be utilized in targeted protein degradation strategies. This application is particularly relevant in the context of developing therapeutics that selectively degrade disease-causing proteins.

Mechanism of Action

The mechanism of action of 1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The Boc protecting group can be selectively removed under acidic conditions, revealing the active amine functionality, which can then participate in further biochemical reactions.

Comparison with Similar Compounds

1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid can be compared with other pyrrolidine derivatives, such as:

1-(tert-Butoxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acid: Lacks the methoxy group, resulting in different reactivity and biological activity.

1-(tert-Butoxycarbonyl)-4-(4-hydroxyphenyl)pyrrolidine-3-carboxylic acid: Contains a hydroxy group instead of a methoxy group, affecting its solubility and interaction with biological targets.

1-(tert-Butoxycarbonyl)-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid: The presence of a chlorine atom alters its electronic properties and reactivity.

The unique combination of the methoxyphenyl group and the Boc-protected pyrrolidine ring in this compound imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Biological Activity

1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid, also known as Boc-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid, is a pyrrolidine derivative that has garnered attention due to its potential biological activities. This compound serves as an important intermediate in the synthesis of various pharmaceuticals, particularly direct Factor Xa inhibitors like eribaxaban, which are used in the prevention of thromboembolic disorders.

Chemical Structure

The molecular formula of the compound is C17H23NO5, and its structure consists of a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) group and a methoxyphenyl group. The presence of these functional groups contributes to its biological properties.

Anticoagulant Properties

The primary biological activity associated with this compound is its role as an intermediate in the synthesis of eribaxaban, a direct inhibitor of Factor Xa. Research indicates that eribaxaban exhibits high affinity for human Factor Xa, making it effective in preventing venous thromboembolism (VTE) in patients undergoing total knee replacement (TKR) surgeries .

Table 1: Comparison of Factor Xa Inhibitors

| Compound | Mechanism | Affinity for FXa | Clinical Use |

|---|---|---|---|

| Eribaxaban | Direct inhibitor | High | VTE prevention |

| Rivaroxaban | Direct inhibitor | Moderate | VTE prevention |

| Apixaban | Direct inhibitor | High | Atrial fibrillation |

Synthesis and Derivatives

The compound is synthesized through various chemical pathways that allow for the formation of derivatives with enhanced biological activity. Studies have shown that modifications to the pyrrolidine structure can lead to increased potency and selectivity against specific targets, such as LRRK2 in Parkinson's disease research .

Case Studies and Research Findings

- Eribaxaban Development : A study highlighted the synthesis of this compound as a key step in developing eribaxaban. Clinical trials demonstrated its efficacy in reducing VTE incidence among surgical patients .

- Structure-Activity Relationship (SAR) : Research focused on the SAR of various pyrrolidine derivatives indicated that modifications at specific positions could significantly affect their anticoagulant properties. For instance, changing substituents on the phenyl ring improved binding affinity to Factor Xa .

- Chiral Separation Studies : Recent advancements in chiral separation techniques have been applied to this compound, enhancing its purity and biological activity. A study utilized Gaussian calculations to predict binding modes, facilitating the design of more effective derivatives .

Q & A

Q. What are the standard synthetic routes for preparing 1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid?

The compound is typically synthesized via multi-step reactions involving:

- Condensation and cyclization : Reaction of a substituted aldehyde (e.g., 4-methoxybenzaldehyde) with an amino acid precursor, followed by cyclization to form the pyrrolidine ring .

- Boc protection : Introduction of the tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP or triethylamine) in solvents like THF or DCM .

- Carboxylic acid activation : Final hydrolysis or deprotection steps to generate the free carboxylic acid moiety, often using TFA for Boc removal .

Key considerations : Monitor stereochemistry at the pyrrolidine C3 and C4 positions using chiral HPLC or X-ray crystallography .

Q. How can researchers confirm the stereochemical integrity of the pyrrolidine ring in this compound?

- X-ray crystallography : Resolve absolute configuration, as demonstrated for analogs like (3R,4S)-1-Boc-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid .

- NMR spectroscopy : Analyze coupling constants (e.g., ) between protons on C3 and C4 to infer dihedral angles and confirm cis/trans arrangements .

- Chiral derivatization : Use Mosher’s acid or other chiral auxiliaries to determine enantiomeric purity .

Q. What safety precautions are essential when handling this compound?

- Personal protective equipment (PPE) : Wear gloves, goggles, and lab coats due to potential skin/eye irritation (H315, H319) .

- Ventilation : Use fume hoods to avoid inhalation of dust (H335) .

- Storage : Keep in a tightly sealed container under inert gas (e.g., N) to prevent Boc group hydrolysis .

Advanced Research Questions

Q. How can conflicting synthetic yields for analogs be resolved?

Discrepancies in yields (e.g., 60–85% in similar Boc-protected pyrrolidines) may arise from:

- Catalyst selection : Palladium vs. copper catalysts in cyclization steps (e.g., reports Pd-mediated yields >80%, while Cu methods vary widely) .

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) favor cyclization but may increase side reactions .

Mitigation : Optimize via Design of Experiments (DoE) to screen temperature, solvent, and catalyst combinations .

Q. What strategies prevent undesired Boc deprotection during functionalization of the methoxyphenyl group?

- Mild reaction conditions : Avoid strong acids/bases; use TFA in DCM at 0°C for controlled Boc removal .

- Selective protecting groups : Temporarily mask reactive sites (e.g., methoxy as a silyl ether) before Boc cleavage .

- Monitoring : Use LC-MS to track deprotection intermediates and adjust reaction times .

Q. How can computational methods predict the compound’s reactivity in drug discovery applications?

Q. What analytical challenges arise in characterizing degradation products?

- Byproduct identification : Use HRMS and -NMR to detect hydrolyzed Boc groups or oxidized methoxyphenyl moieties .

- Stability studies : Perform accelerated degradation under varying pH/temperature to map degradation pathways .

Contradictions and Methodological Gaps

- Structural misassignments : highlights corrigenda in crystallographic data for related compounds, emphasizing the need for independent validation .

- Variable bioactivity reports : Analogous compounds (e.g., 1-Boc-4-(2-cyanophenyl)pyrrolidine) show inconsistent antimicrobial activity; confirm via standardized MIC assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.